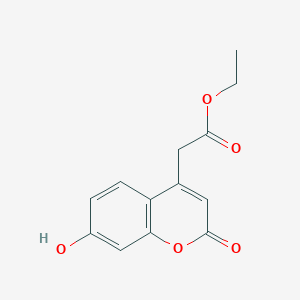

ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Description

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. It is characterized by its chromen-4-one structure, which is responsible for its unique properties.

Properties

IUPAC Name |

ethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-7-9(14)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOCNULMRLQKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417702 | |

| Record name | NSC667235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74083-58-2 | |

| Record name | NSC667235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically proceeds through the following key steps:

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Intermediate)

Step 2: Alkylation with Ethyl Chloroacetate

- The 7-hydroxy-4-methylcoumarin is then reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K2CO3) in dry dimethylformamide (DMF).

- This reaction introduces the ethyl acetate side chain at the 4-position via nucleophilic substitution.

- The reaction is typically carried out at 80°C for 9-10 hours.

- After completion, the mixture is poured into water, and the precipitated this compound is filtered and recrystallized from ethanol.

Detailed Experimental Procedure

| Step | Reagents & Conditions | Description | Yield & Physical Data |

|---|---|---|---|

| 1 | Resorcinol (or m-cresol), Ethyl acetoacetate, Conc. H2SO4 | Pechmann condensation at room temperature, stirring for 16 h | Yellow solid; intermediate 7-hydroxy-4-methylcoumarin |

| 2 | 7-hydroxy-4-methylcoumarin (10 g), Ethyl chloroacetate (6.8 mL), Anhydrous K2CO3 (7.7 g), Dry DMF (50-60 mL) | Stirring at 80°C for 9-10 h, monitored by TLC | Solid product filtered, washed, dried, recrystallized; mp 212-214°C; purity confirmed by HPLC |

| 3 | Recrystallization from ethanol | Purification step | Yield typically high (not explicitly stated), colorless solid |

Alternative Preparation and Related Derivatives

Hydrazide Formation : The ethyl ester group in this compound can be converted to hydrazide by refluxing with hydrazine hydrate in ethanol for 5-6 hours. This hydrazide serves as a key intermediate for further derivatization into Schiff bases and other biologically active compounds.

Coupling with Amino Acid Esters or Tyramine : The 2-(2-oxo-2H-chromen-4-yl)acetic acid scaffold, related to this compound, can be synthesized and then coupled with amino acid esters or tyramine to generate novel coumarin derivatives with enhanced bioactivity.

Reaction Monitoring and Characterization

- TLC (Thin Layer Chromatography) is routinely used to monitor the progress of reactions.

- Spectroscopic Methods : The structure of intermediates and final products is confirmed by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

- Purity Assessment : High-performance liquid chromatography (HPLC) is employed to confirm bulk purity.

Summary Table of Key Preparation Steps

| Reaction Step | Reactants | Conditions | Product | Key Notes |

|---|---|---|---|---|

| Pechmann Condensation | Phenol (resorcinol), Ethyl acetoacetate, H2SO4 | Room temp, 16 h | 7-hydroxy-4-methylcoumarin | Yellow solid, precursor |

| Alkylation | 7-hydroxy-4-methylcoumarin, Ethyl chloroacetate, K2CO3, DMF | 80°C, 9-10 h | This compound | Purified by recrystallization |

| Hydrazide Formation | Ethyl ester, Hydrazine hydrate, ethanol | Reflux, 5-6 h | (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide | Intermediate for further derivatization |

Research Findings and Applications

- The described synthetic methods yield this compound in good purity and yield, suitable for further chemical transformations.

- The compound and its derivatives have been extensively studied for antimicrobial, antioxidant, and anticancer activities, highlighting the importance of efficient preparation methods.

- The use of anhydrous potassium carbonate and dry DMF as base and solvent respectively is critical for high yield and purity.

- Reflux conditions and reaction times are optimized to balance conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 7-keto-2-oxo-2H-chromen-4-yl acetate.

Reduction: Formation of 7-hydroxy-2-hydroxy-2H-chromen-4-yl acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is characterized by the following chemical properties:

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 74083-58-2

The compound features a chromen-4-one structure that contributes to its biological activities and reactivity in various chemical reactions, including oxidation, reduction, and substitution reactions .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Biological Activities

This compound exhibits several biological activities, which are summarized in the following table:

Chemical Synthesis

This compound serves as a precursor for synthesizing various bioactive compounds. Notable derivatives include:

Material Science

Recent studies have explored the use of this compound as a dopant in sol-gel materials, enhancing their optical properties for applications in sensors and photonic devices .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus pneumoniae, while showing moderate effects on Gram-negative strains like Pseudomonas aeruginosa. The study concluded that structural modifications could enhance antimicrobial efficacy .

Case Study 2: Antioxidant Activity Assessment

Research investigating the antioxidant capacity of this compound demonstrated its ability to scavenge DPPH radicals effectively. The compound's antioxidant activity was comparable to established antioxidants such as ascorbic acid, suggesting its potential application in food preservation and nutraceuticals .

Mechanism of Action

The biological activities of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate are primarily due to its ability to interact with various molecular targets. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern on the chromen-4-one ring. Similar compounds include:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2H/4H-Chromenes: A class of compounds with versatile biological activities, including anticancer and antimicrobial properties.

Coumarin derivatives: A broad class of compounds with various substitutions on the coumarin core, exhibiting diverse biological activities.

This compound stands out due to its specific ester substitution, which influences its solubility, reactivity, and biological activity.

Biological Activity

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of coumarin, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its chromenone structure, which is crucial for its biological activities. It is synthesized primarily through the Pechmann condensation reaction, involving the reaction of 1,3-dihydroxybenzene with substituted beta-keto esters in the presence of a strong acid.

Biological Activities

1. Antioxidant Activity

- This compound has demonstrated significant antioxidant properties. Its ability to scavenge free radicals and chelate metal ions contributes to its potential therapeutic applications in oxidative stress-related conditions.

2. Antimicrobial Activity

- Research has shown that this compound exhibits antimicrobial effects against various pathogens. In studies, it was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The compound showed moderate to significant inhibition rates, indicating its potential as an antimicrobial agent .

3. Antitumor Activity

- This compound has been evaluated for its anticancer properties. It has been found to inhibit tumor cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

4. Anticoagulant Activity

- The compound’s anticoagulant effects are attributed to its inhibition of vitamin K epoxide reductase, which plays a crucial role in the blood coagulation cascade. This activity positions it as a potential candidate for further development in anticoagulant therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Antitumor Mechanism: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways involved in cell survival and death .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via O-acylation of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate or ethyl chloroacetate in the presence of a base (e.g., K₂CO₃). Refluxing in polar aprotic solvents like DMF or acetone for 10–12 hours under inert gas (argon) improves yields . Optimization involves adjusting stoichiometry, solvent choice, and temperature. For example, substituting DMF with ethanol reduces side reactions but may lower yields. Post-synthesis purification via recrystallization (ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

- Methodology :

- X-ray crystallography : Resolves the chromenone core and ester substituent geometry, confirming intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester –CH₂–) validate the structure .

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone lactone) .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 263.2) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology :

- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli with zones of inhibition measured at 24–48 hours .

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Fluorescence-based enzyme detection : Coumarin derivatives like this compound are used as fluorogenic substrates for bacterial β-lactamases via hydrolysis-induced emission shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 82%)?

- Methodology : Discrepancies often arise from reaction conditions. For example, using anhydrous K₂CO₃ in DMF at 80°C for 10 hours increases yields to 81–82% compared to earlier methods lacking controlled moisture exclusion . Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., solvent polarity, base strength) . Comparative studies with analogs (e.g., methyl vs. ethyl esters) may reveal steric or electronic effects on reactivity .

Q. What experimental designs are suitable for studying its interactions with enzymes or receptors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to targets like cyclooxygenase-2 (COX-2) .

- Molecular docking : Computational models (AutoDock Vina) predict binding affinities to active sites, guided by crystallographic data .

- Enzyme inhibition assays : Dose-dependent inhibition of acetylcholinesterase (AChE) using Ellman’s method (absorbance at 412 nm) .

Q. How do structural modifications (e.g., substituents on the chromenone core) influence bioactivity?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogs:

- Electron-withdrawing groups (e.g., –CF₃ at position 3) enhance lipophilicity and membrane permeability, improving anticancer activity in MTT assays .

- Hydroxyl vs. methoxy groups : 7-OH derivatives show stronger antioxidant activity due to radical stabilization, while 7-OCH₃ analogs exhibit reduced solubility .

- Quantitative SAR (QSAR) models using Hammett constants (σ) or logP values predict bioactivity trends .

Q. What strategies ensure stability during storage and experimental use?

- Methodology :

- Degradation studies : HPLC monitoring under varying pH (3–9), temperature (4–40°C), and light exposure identifies optimal storage conditions (e.g., amber vials at –20°C in inert atmosphere) .

- Excipient screening : Co-formulation with cyclodextrins or PEG-400 enhances aqueous stability .

- Forced degradation : Exposure to H₂O₂ (oxidative stress) or UV light simulates long-term stability .

Data Analysis and Interpretation

Q. How should researchers statistically validate bioactivity data from heterogeneous assays?

- Methodology :

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for antimicrobial activity) using random-effects models to account for variability .

- ANOVA/Tukey’s test : Identifies significant differences between treatment groups (e.g., compound vs. control in cytotoxicity assays) .

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral or bioactivity datasets to highlight key structural drivers of activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.